molecular formula C18H14F2N2O2S B7552875 N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide

N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide

Cat. No.: B7552875
M. Wt: 360.4 g/mol
InChI Key: BXUPRPMHPGBSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide involves the inhibition of specific enzymes. For example, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammatory responses. By inhibiting PDE4, this compound may have potential applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide. One potential direction is the development of drugs targeting specific enzymes that are inhibited by this compound. Another potential direction is the investigation of the compound's potential applications in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4-(difluoromethoxy)benzoic acid. The resulting intermediate is then reacted with potassium thiocyanate to yield the final product.

Scientific Research Applications

N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphodiesterases. This makes it a potential candidate for the development of drugs targeting these enzymes.

Properties

IUPAC Name

N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S/c1-11-6-2-3-7-12(11)16(23)22-18-21-14(10-25-18)13-8-4-5-9-15(13)24-17(19)20/h2-10,17H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUPRPMHPGBSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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